molecular formula C22H27FN4O2 B2845196 N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(3-fluorophenyl)ethanediamide CAS No. 899956-89-9

N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(3-fluorophenyl)ethanediamide

Cat. No.: B2845196
CAS No.: 899956-89-9
M. Wt: 398.482
InChI Key: JBZWDJIIJBEURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(3-fluorophenyl)ethanediamide (CAS 922982-34-1) is a high-purity chemical reagent with a molecular formula of C23H30FN5O2 and a molecular weight of 427.52 g/mol . This ethanediamide derivative features a distinctive molecular architecture incorporating a dimethylamino phenyl group, a pyrrolidine moiety, and a fluorophenyl ring, presenting a valuable scaffold for medicinal chemistry and drug discovery research . The compound's structural complexity, characterized by its SMILES notation CN1CCN(CC1)C(c1ccc(cc1)N(C)C)CNC(=O)C(=O)Nc1cccc(c1)F , suggests potential for diverse biological interactions and pharmacological investigations. Researchers utilize this compound primarily as a key intermediate in the synthesis and development of novel therapeutic agents, particularly those targeting G protein-coupled receptors (GPCRs) and other transmembrane proteins . The presence of both electron-donating (dimethylamino) and electron-withdrawing (fluoro) groups on aromatic systems, along with hydrogen-bonding capabilities of the ethanediamide linker, provides opportunities for structure-activity relationship studies in various drug discovery programs . This product is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material using appropriate safety protocols and personal protective equipment.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-26(2)19-10-8-16(9-11-19)20(27-12-3-4-13-27)15-24-21(28)22(29)25-18-7-5-6-17(23)14-18/h5-11,14,20H,3-4,12-13,15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZWDJIIJBEURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: ethanediamide linkers , fluorinated aryl groups , and tertiary amine substituents . Below is a detailed comparison with key compounds from recent literature:

N-(3-Fluoro-4-methylphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]ethanediamide

  • Structural Similarities :
    • Ethanediamide backbone.
    • Fluorinated aryl group (3-fluoro-4-methylphenyl vs. 3-fluorophenyl).
    • Tertiary amine substituents (piperidinyl vs. pyrrolidinyl).
  • Key Differences: Presence of a 1-methyl-2,3-dihydro-1H-indol-5-yl group instead of a dimethylaminophenyl moiety. Piperidine ring (6-membered) vs.
  • Functional Implications: The indole group in the analog may enhance π-π stacking interactions with hydrophobic enzyme pockets, whereas the dimethylaminophenyl group in the target compound could improve solubility via increased polarity .

2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Structural Similarities: Shared dimethylamino and 3-fluorophenyl groups. Fluorinated aromatic systems.
  • Key Differences: Chromenone-pyrazolo-pyrimidine core vs. ethanediamide linker. Additional isopropoxy group enhances hydrophobicity.
  • Functional Implications: The chromenone-pyrimidine scaffold in this analog is associated with kinase inhibition (e.g., PI3K/AKT pathway), while the ethanediamide linker in the target compound may favor flexibility for receptor engagement .

Table 1: Comparative Analysis of Structural and Functional Properties

Property Target Compound Analog 1 (Indole-Piperidine) Analog 2 (Chromenone-Pyrimidine)
Core Structure Ethanediamide linker Ethanediamide linker Chromenone-pyrazolo-pyrimidine
Fluorinated Group 3-fluorophenyl 3-fluoro-4-methylphenyl 3-fluorophenyl + 3-fluoro-4-isopropoxyphenyl
Tertiary Amine Pyrrolidin-1-yl + dimethylaminophenyl Piperidinyl + 1-methylindolyl Dimethylaminophenyl
Hydrophobicity Moderate (polar dimethylamino group) High (indole + methylphenyl) Very high (chromenone + isopropoxy)
Therapeutic Target (Hypothesized) Neurotransmitter receptors (e.g., serotonin/dopamine) Enzymatic targets (e.g., cytochrome P450) Kinase inhibition (e.g., PI3K/AKT)

Research Findings and Mechanistic Insights

  • Target Compound: No direct pharmacological data is available in the provided evidence. The pyrrolidine ring may enhance blood-brain barrier permeability compared to piperidine analogs due to reduced steric hindrance .
  • Analog 1 :

    • The 1-methylindolyl group in Analog 1 has been linked to cytochrome P450 inhibition in preclinical studies, highlighting divergent applications compared to the target compound .
  • Analog 2: Demonstrated nanomolar IC₅₀ values against PI3Kα in kinase assays, attributed to its rigid chromenone core. This contrasts with the target compound’s flexible ethanediamide linker, which may favor different target interactions .

Q & A

Basic: What are the critical steps for synthesizing N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(3-fluorophenyl)ethanediamide?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as the pyrrolidinyl-ethylamine and fluorophenyl-amide precursors. Key steps include:

  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrrolidinyl-ethylamine and fluorophenyl-carboxylic acid derivatives .
  • Functional group protection : Temporary protection of the dimethylamino group during coupling to prevent side reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction temperature (0–25°C) and solvent polarity (e.g., DCM or THF) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the dimethylamino (δ ~2.8–3.1 ppm), pyrrolidinyl (δ ~1.5–2.5 ppm), and fluorophenyl (δ ~6.5–7.5 ppm) moieties .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at λmax ~255 nm .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Key variables include:

  • Temperature control : Lower temperatures (0–10°C) minimize side reactions during amide coupling .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalyst use : Triethylamine as a base improves coupling efficiency by neutralizing HCl byproducts .
  • Reagent stoichiometry : A 1.2:1 molar ratio of carbodiimide to carboxylic acid reduces unreacted starting material .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:
Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
  • Concentration gradients : Dose-response curves should be validated using standardized IC50/EC50 protocols .
  • Metabolic stability : Assess liver microsome stability to account for interspecies differences (e.g., human vs. rodent) .
    Reproducibility requires strict adherence to protocols from peer-reviewed studies, such as those in and .

Basic: What functional groups dominate the compound’s reactivity?

Answer:
The compound features:

  • Amide bonds : Prone to hydrolysis under acidic/basic conditions .
  • Dimethylamino group : Participates in hydrogen bonding and protonation at physiological pH .
  • Fluorophenyl ring : Electron-withdrawing effects influence π-π stacking in target binding .
  • Pyrrolidinyl group : Enhances lipophilicity and membrane permeability .

Advanced: What computational strategies predict target interactions for this compound?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes/receptors (e.g., kinase domains) .
  • QSAR models : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity .
  • MD simulations : Assess binding stability over 100+ ns trajectories to identify critical residues .
    Validate predictions with experimental data from SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: What challenges arise in formulating this compound for in vivo studies?

Answer:

  • Solubility : Low aqueous solubility due to high logP (~3.5) requires co-solvents (e.g., PEG-400) or nanoemulsions .
  • Stability : Susceptibility to amide hydrolysis necessitates lyophilized storage at -20°C .
  • Bioavailability : Prodrug strategies (e.g., esterification) or permeability enhancers (e.g., cyclodextrins) improve absorption .

Advanced: How can structural analogs be designed to enhance pharmacokinetics?

Answer:

  • Bioisosteric replacement : Substitute the fluorophenyl group with trifluoromethylpyridyl to improve metabolic stability .
  • Scaffold hopping : Replace pyrrolidine with piperidine to modulate logD and CNS penetration .
  • Prodrug derivatization : Introduce phosphate esters to enhance solubility for intravenous administration .
    Validate analogs using in vitro ADME-Tox assays (e.g., CYP450 inhibition, plasma protein binding) .

Basic: What are the stability profiles under varying storage conditions?

Answer:

  • Thermal stability : Decomposition >40°C, requiring storage at -20°C in amber vials .
  • Photostability : Protect from UV light to prevent fluorophenyl ring degradation .
  • Hydrolytic stability : Stable in pH 4–7 buffers; avoid strongly acidic/basic conditions to prevent amide cleavage .

Advanced: How can spectral data contradictions (e.g., NMR shifts) be resolved?

Answer:

  • Deuterated solvent effects : Confirm solvent choice (e.g., DMSO-d6 vs. CDCl3) to eliminate shift discrepancies .
  • Impurity profiling : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers .
  • Dynamic effects : Variable-temperature NMR to identify conformational exchange broadening .
    Cross-reference with computational NMR predictions (e.g., ACD/Labs or MestReNova) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.